![molecular formula C31H41F5O3S B010439 (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol CAS No. 101908-22-9](/img/structure/B10439.png)
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol is not fully understood. However, it is believed to interact with G protein-coupled receptors (GPCRs), which are involved in various physiological processes, including neurotransmission and hormone signaling. By modulating the activity of these receptors, this compound may have potential therapeutic applications.
生化学的および生理学的効果
Studies have shown that (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol can modulate the activity of GPCRs, leading to changes in various physiological processes. For example, it has been shown to enhance the release of acetylcholine in the brain, which may have potential therapeutic applications for the treatment of Alzheimer's disease. It has also been shown to modulate the activity of serotonin receptors, which are involved in mood regulation and have potential implications for the treatment of depression.
実験室実験の利点と制限
One advantage of using (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol in lab experiments is its potential as a tool for studying GPCRs. By modulating the activity of these receptors, this compound may provide insights into the physiological processes they are involved in. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. Another direction is to explore its potential as a tool for studying GPCRs and other physiological processes. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of (5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol involves a multi-step process. The starting material is 2-naphthol, which is converted to 2-naphthalenemethanol through a Grignard reaction. The resulting product is then subjected to a series of reactions, including protection of the hydroxyl group, alkylation, and deprotection, to yield the desired compound.
科学的研究の応用
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease. In materials science, it has been studied for its potential use in the development of organic light-emitting diodes (OLEDs). In biochemistry, it has been investigated for its potential use as a tool for studying G protein-coupled receptors (GPCRs).
特性
CAS番号 |
101908-22-9 |
|---|---|
製品名 |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
分子式 |
C31H41F5O3S |
分子量 |
588.7 g/mol |
IUPAC名 |
(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol |
InChI |
InChI=1S/C31H41F5O3S/c1-29(24-11-13-25(37)14-12-24)19-17-23-22-26(38)15-16-27(23)28(29)10-7-5-3-2-4-6-8-20-40(39)21-9-18-30(32,33)31(34,35)36/h11-16,22,28,37-38H,2-10,17-21H2,1H3/t28-,29-,40?/m1/s1 |
InChIキー |
FSMUFBPBKQSSHZ-UHFFFAOYSA-N |
異性体SMILES |
C[C@@]1(CCC2=C([C@H]1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
正規SMILES |
CC1(CCC2=C(C1CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F)C=CC(=C2)O)C3=CC=C(C=C3)O |
同義語 |
(1RS,2RS)-2-(4-hydroxyphenyl)-2-methyl-1-(9-(4,4,5,5,5-pentafluoropentyl)sulfinylnonyl)-1,2,3,4-tetrahydronaphth-6-ol ZM 189,154 ZM 189154 ZM-189154 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



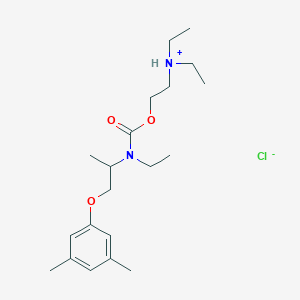
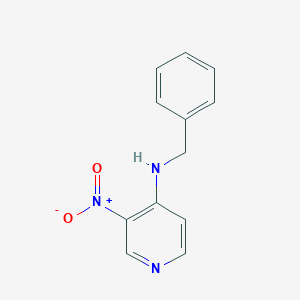
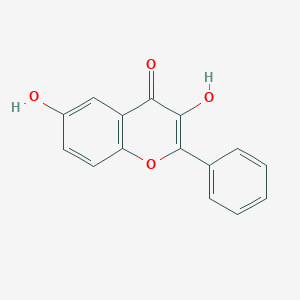
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
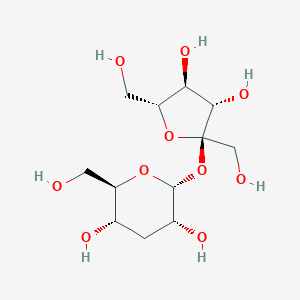
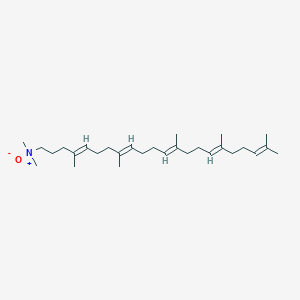
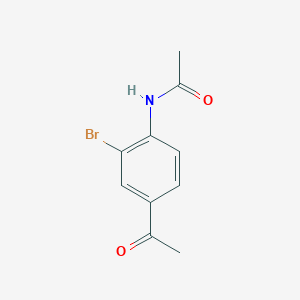
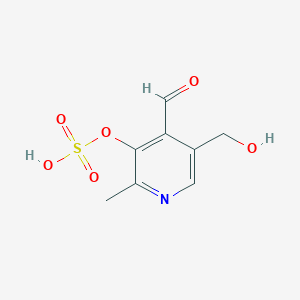
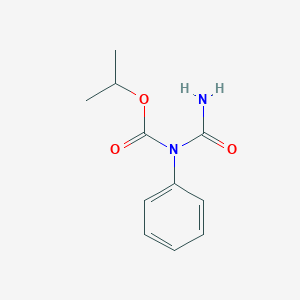
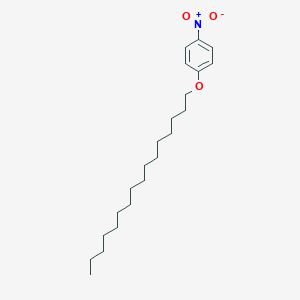
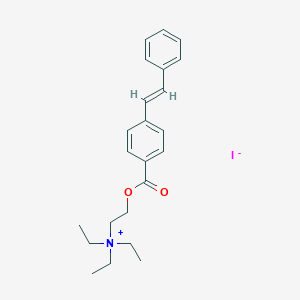
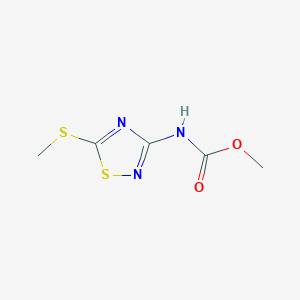
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)